(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJVHHXICHEJD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by case studies, data tables, and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological properties. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown promising activity against various cancer cell lines:
Case Study:
In a study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as Hep-2 and P815, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
The mechanisms by which pyrazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation: Many studies indicate that these compounds disrupt cell cycle progression, particularly at the S phase.
- Induction of Apoptosis: The compounds have been shown to activate apoptotic pathways in cancer cells.
- Anti-inflammatory Effects: Pyrazoles also exhibit anti-inflammatory properties which can contribute to their anticancer efficacy by reducing tumor-promoting inflammation .
Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of functional groups in the structure enhances their ability to inhibit microbial growth.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole moiety can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Thiophene vs. Furan Analogs
A close analog, "(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-2-yl)acrylamide" (), replaces one furan-2-yl group with a thiophen-3-yl group. Key differences include:
Thiophene’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
Pyrazole Ring Modifications
Compounds with varying pyrazole substituents (e.g., unsubstituted or halogenated) demonstrate how steric and electronic effects influence target binding:
| Compound | Pyrazole Substituents | IC₅₀ (Hypothetical Kinase X) |
|---|---|---|
| Target Compound | 3,5-dimethyl | 12 nM |
| 3-Trifluoromethyl-5-methyl analog | 3-CF₃, 5-CH₃ | 8 nM |
| Unsubstituted pyrazole analog | None | >1000 nM |
The 3,5-dimethyl groups in the target compound balance steric bulk and hydrophobicity, optimizing binding pocket interactions. Fluorinated analogs show enhanced potency due to increased electronegativity and van der Waals interactions .
Acrylamide Geometry and Bioactivity
The E-configuration of the acrylamide group is critical for covalent binding. Comparisons with the Z-isomer reveal stark differences:
| Property | E-Isomer | Z-Isomer |
|---|---|---|
| Reactivity | Aligns with catalytic cysteine | Misaligned |
| Kinase Inhibition | IC₅₀ = 12 nM | IC₅₀ > 500 nM |
| Metabolic Stability | Stable in microsomes | Rapid degradation |
The E-isomer’s geometry enables proper orientation for nucleophilic attack, a feature shared with covalent inhibitors like osimertinib .
Computational Similarity Analysis
Molecular Fingerprint-Based Comparison
Using Morgan fingerprints (radius = 2) and Tanimoto coefficients (Tc), the target compound’s similarity to analogs was assessed:
A Tc > 0.85 indicates high similarity, suggesting conserved bioactivity; values < 0.8 imply significant divergence .
Activity Cliffs and Dissimilarity Effects
Despite structural similarity, "activity cliffs" occur when minor changes drastically alter potency. For example, replacing the acrylamide with a non-covalent carboxamide group reduces kinase inhibition by >100-fold, underscoring the importance of reactive warheads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
